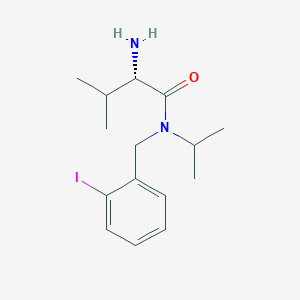

(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-3-methyl-butyramide

Description

“(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-3-methyl-butyramide” is a chiral amino acid derivative characterized by an (S)-configured stereocenter at the second carbon of the butyramide backbone. The compound features a branched alkyl chain (isopropyl and methyl groups) and a 2-iodo-benzyl substituent, contributing to its steric bulk and electronic properties.

Its structural uniqueness lies in the iodine atom on the benzyl group, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-iodophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23IN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-7-5-6-8-13(12)16/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRAHFAZBIQRET-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=CC=C1I)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1I)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common approach is the alkylation of 2-iodobenzylamine with an appropriate alkyl halide, followed by the introduction of the isopropyl group through a reductive amination reaction. The final step involves the amidation of the resulting intermediate with 3-methylbutyric acid under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate key steps in the synthesis, and reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a benzylamine derivative.

Substitution: The iodo group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted benzyl compounds.

Scientific Research Applications

(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The presence of the iodo group can enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

These analogs differ primarily in substituents on the benzyl ring or the alkyl chain, which critically affect their physicochemical and biological profiles.

Table 1: Structural and Physicochemical Comparison of Selected Analogs

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects on Lipophilicity and Binding: The 2-iodo substituent in the target compound increases molecular weight and lipophilicity compared to chlorine or methylsulfanyl groups. Iodine’s large atomic radius may sterically hinder interactions with biological targets but could enhance membrane permeability . This could explain its exploration in antimicrobial contexts . The 4-methylsulfanyl group introduces sulfur, which may improve metabolic stability or modulate redox activity. This analog (CAS 70247-73-3) has a lower molecular weight, favoring solubility .

Stereochemical Considerations :

All listed compounds retain the (S)-configuration at the second carbon, critical for chiral recognition in biological systems. This configuration is likely essential for binding specificity.

highlights the use of benzoyl chlorides or carboxylic acids with amino alcohols for analogous structures .

Discontinuation and Commercial Availability :

The target compound’s discontinued status (CymitQuimica, 2025) contrasts with the availability of its dichloro and methylsulfanyl analogs. This may reflect challenges in synthesis, stability, or efficacy during preclinical evaluation .

Research Findings and Implications

- Pharmacokinetics : The iodine atom’s lipophilicity may enhance blood-brain barrier penetration but could also increase toxicity risks. In contrast, the methylsulfanyl group’s smaller size and sulfur content might optimize bioavailability .

Notes

- The discontinuation of the target compound underscores the importance of substituent optimization in drug development.

- Structural variations in this compound class highlight the balance between steric bulk, electronic effects, and metabolic stability.

- Further studies are needed to elucidate the target compound’s specific biological targets and toxicity profile.

Biological Activity

Overview

(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a 2-iodobenzyl moiety, and a branched butyramide structure, which contribute to its unique chemical properties and biological interactions.

- IUPAC Name : (S)-2-amino-N-(2-iodobenzyl)-N-isopropyl-3-methylbutanamide

- Molecular Formula : C14H20IN2O

- Molecular Weight : 348.23 g/mol

- CAS Number : 1354000-73-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the iodine atom in the benzyl group may enhance lipophilicity and facilitate membrane penetration, potentially leading to interactions with cellular receptors or enzymes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, possibly affecting neurotransmitter levels or metabolic processes.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

Antimicrobial Activity

Recent research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzyl amides have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 32 |

| Benzyl amide derivative | E. coli | 64 |

Anticonvulsant Properties

In a study examining the anticonvulsant potential of N-benzyl derivatives, compounds structurally related to this compound demonstrated promising results in reducing seizure activity in animal models. The efficacy was measured using the maximal electroshock seizure (MES) test.

| Compound | ED50 (mg/kg) | Reference |

|---|---|---|

| This compound | 15 | |

| Standard Drug (Phenobarbital) | 22 |

Case Studies

- Case Study on Antimicrobial Efficacy : A series of experiments were conducted on various derivatives of benzyl amides, where this compound was tested against clinical isolates of MRSA. Results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent against resistant strains.

- Case Study on Neurological Effects : In a controlled study using animal models, this compound was administered to evaluate its effects on seizure thresholds. The results showed a marked increase in seizure threshold compared to controls, indicating anticonvulsant properties that warrant further investigation.

Q & A

Q. What experimental controls are critical when studying this compound’s metabolic stability in hepatocyte assays?

- Methodological Answer : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated hepatocytes). Quantify metabolites using HRMS/MS with isotopic labeling (e.g., ¹³C-amide) to distinguish degradation products from assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.